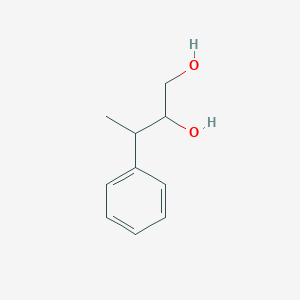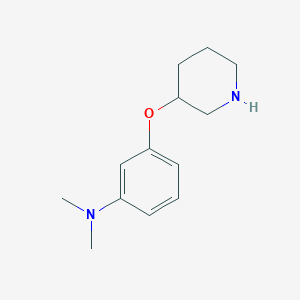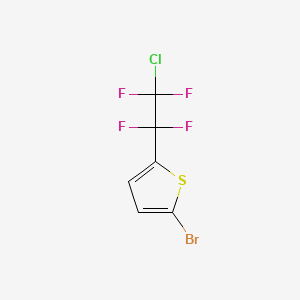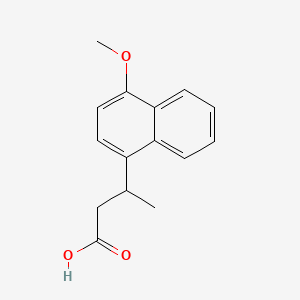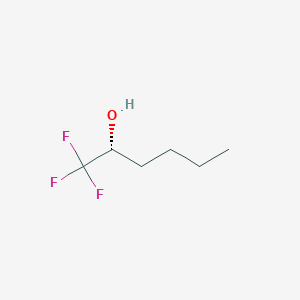
(r)-1,1,1-Trifluoro-2-hexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1,1,1-trifluorohexan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluorohexan-2-ol typically involves the introduction of the trifluoromethyl group into a hexanol precursor. One common method is the nucleophilic substitution reaction where a hexanol derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2R)-1,1,1-trifluorohexan-2-ol may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industrial standards.
化学反応の分析
Types of Reactions
(2R)-1,1,1-trifluorohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
(2R)-1,1,1-trifluorohexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
作用機序
The mechanism by which (2R)-1,1,1-trifluorohexan-2-ol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This interaction can modulate biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical research.
類似化合物との比較
Similar Compounds
(2S)-1,1,1-trifluorohexan-2-ol: The enantiomer of (2R)-1,1,1-trifluorohexan-2-ol, with similar chemical properties but different biological activity.
1,1,1-trifluoropropan-2-ol: A shorter-chain analog with different physical and chemical properties.
1,1,1-trifluorobutan-2-ol: Another analog with a different chain length, affecting its reactivity and applications.
Uniqueness
(2R)-1,1,1-trifluorohexan-2-ol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.
特性
分子式 |
C6H11F3O |
|---|---|
分子量 |
156.15 g/mol |
IUPAC名 |
(2R)-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
InChIキー |
XEFMITHAWQJMRT-RXMQYKEDSA-N |
異性体SMILES |
CCCC[C@H](C(F)(F)F)O |
正規SMILES |
CCCCC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


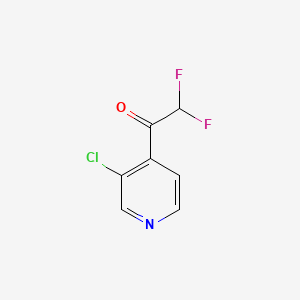
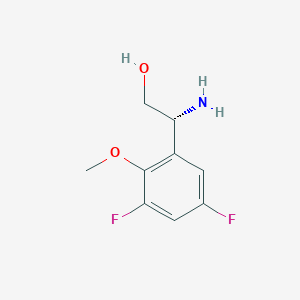
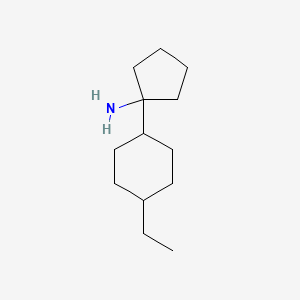

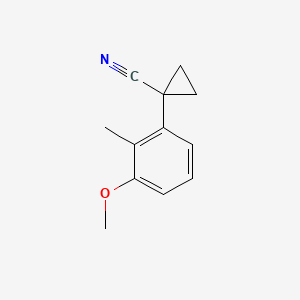
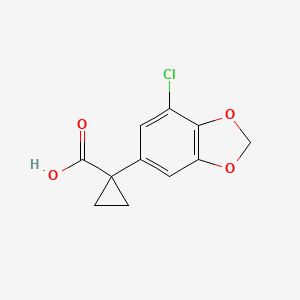
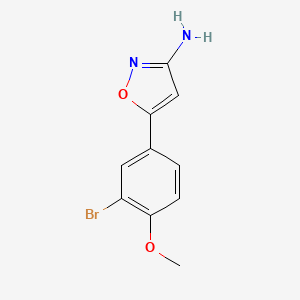
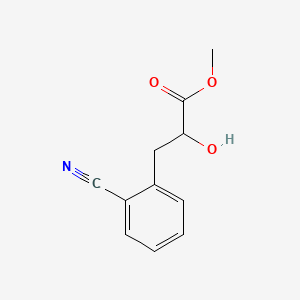
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
